Rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid

Stereo chemical purity Enantiomeric excess Chiral building block

Rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane carboxylic acid derivative incorporating a 3-methylthiophene substituent. It belongs to the class of cyclopropane-thiophene hybrid scaffolds, which combine the conformational rigidity of the cyclopropane ring with the π-electronic character and metabolic versatility of the thiophene moiety.

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
Cat. No. B12357848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C2CC2C(=O)O
InChIInChI=1S/C9H10O2S/c1-5-2-3-12-8(5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11)/t6-,7-/m1/s1
InChIKeyINEMTYIXBMMJIJ-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid: Chiral Cyclopropane-Thiophene Building Block for Medicinal Chemistry Procurement


Rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane carboxylic acid derivative incorporating a 3-methylthiophene substituent. It belongs to the class of cyclopropane-thiophene hybrid scaffolds, which combine the conformational rigidity of the cyclopropane ring with the π-electronic character and metabolic versatility of the thiophene moiety [1]. The compound possesses a molecular formula of C9H10O2S and a molecular weight of 182.24 g/mol . The 'rel-(1R,2R)' designation indicates a relative trans (or cis) stereochemical relationship between the carboxylic acid and the 3-methylthiophen-2-yl substituent on the cyclopropane ring, distinguishing it from racemic mixtures and alternative diastereomers . This compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry programs, where the 3-methylthiophen-2-yl group serves as a privileged pharmacophoric element found in bioactive molecules targeting neurological and inflammatory pathways [2].

Why Generic Substitution of Rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid Compromises Research Reproducibility


Generic substitution within the cyclopropane-thiophene carboxylic acid family introduces multiple sources of variability that undermine experimental reproducibility. First, stereochemistry is critical: the rel-(1R,2R) configuration dictates the spatial orientation of the carboxylic acid relative to the thiophene ring, directly influencing binding interactions with chiral biological targets [1]. Substituting the single enantiomer with a racemic mixture (CAS 1955522-99-2) introduces a 1:1 ratio of enantiomers that can exhibit divergent pharmacokinetic and pharmacodynamic profiles . Second, the 3-methyl substitution pattern on the thiophene ring is not interchangeable with 4-methyl or 5-methyl isomers, as the electronic distribution and steric environment around the sulfur atom differ, altering reactivity and target engagement [2]. Third, alternative scaffolds such as 1-(thiophen-2-ylmethyl)cyclopropane-1-carboxylic acid (CAS 1499761-54-4) possess a different connectivity (sp3 carbon spacer) that eliminates the direct vinylogous conjugation between the cyclopropane and thiophene rings, fundamentally changing the compound's electronic properties . These factors collectively mean that procurement of the exact rel-(1R,2R) stereoisomer is mandatory for maintaining fidelity in structure-activity relationship (SAR) studies and synthetic route validation.

Quantitative Differentiation Evidence for Rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid Procurement


Enantiopure (1R,2R) vs. Racemic Mixture: Stereochemical Purity as a Critical Quality Attribute

The rel-(1R,2R) single enantiomer (CAS 2059917-57-4) is available at 98% purity with defined relative stereochemistry, whereas the racemic mixture rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid (CAS 1955522-99-2) is typically supplied at 95% purity and contains a 1:1 mixture of enantiomers . The 98% purity specification for the single enantiomer, combined with the absence of the distomer enantiomer, provides a 3 percentage-point purity advantage over the racemate while eliminating a variable that confounds biological assay interpretation . For medicinal chemistry programs requiring precise SAR determination, the single enantiomer eliminates the need for chiral resolution post-synthesis.

Stereo chemical purity Enantiomeric excess Chiral building block

3-Methylthiophene vs. 4-Methylthiophene Substitution: Regioisomeric Differentiation in Reactivity and Target Engagement

The 3-methyl substitution on the thiophene ring in the target compound positions the methyl group adjacent to the sulfur atom, creating a distinct electronic environment compared to the 4-methyl isomer (1-(4-methylthiophen-2-yl)cyclopropane-1-carboxylic acid, CAS 1497318-79-2) [1]. In the 3-methyl configuration, the electron-donating methyl group exerts a +I effect directly at the α-position relative to sulfur, enhancing the electron density at the C-2 position and modulating the reactivity of the thiophene ring toward electrophilic substitution and metal-catalyzed cross-coupling reactions. The 4-methyl isomer places the methyl group at the β-position, resulting in a different resonance contribution and altered directing effects in subsequent synthetic transformations [2]. While direct head-to-head quantitative reactivity data for these specific compounds is not available in the peer-reviewed literature, class-level understanding of thiophene regiochemistry indicates that the 3-methyl-2-thienyl substitution pattern is a privileged pharmacophore in CNS-active compounds, as evidenced by its presence in tiagabine analogs and anticonvulsant pyrrolidine-2,5-dione derivatives [3].

Regioisomer comparison Thiophene substitution Structure-activity relationship

Cyclopropane-Thiophene Direct Attachment vs. Methylene-Spaced Analog: Conformational and Electronic Divergence

The target compound features direct attachment of the cyclopropane ring to the 2-position of the thiophene, enabling vinylogous conjugation between the cyclopropane Walsh orbitals and the thiophene π-system. In contrast, the analog 1-(thiophen-2-ylmethyl)cyclopropane-1-carboxylic acid (CAS 1499761-54-4) inserts a methylene spacer that breaks this conjugation, resulting in a fundamentally different electronic structure . The direct attachment in the target compound restricts rotational freedom and pre-organizes the carboxylic acid in a defined spatial relationship to the thiophene sulfur, a feature exploited in conformationally constrained drug design [1]. The methylene-spaced analog, while sharing the same molecular formula (C9H10O2S) and molecular weight (182.24 g/mol), exhibits different solubility, logP, and metabolic stability profiles due to the loss of the cyclopropane-thiophene conjugative interaction [2]. Though direct comparative physicochemical data (logP, aqueous solubility) for these specific pairwise analogs are not published, the structural divergence is sufficient to preclude interchangeable use in SAR-driven optimization campaigns.

Conformational constraint Vinylogous conjugation Scaffold comparison

Analytical Characterization and Batch-to-Batch Reproducibility: Available QC Documentation

The target compound, as the rel-(1R,2R) single enantiomer (CAS 2059917-57-4), is supplied with 98% purity (HPLC) by Leyan , while the unspecified stereochemistry variant (CAS 1157562-44-1) is available at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC from Bidepharm , and at 95% purity from AKSci . The availability of multi-method analytical characterization (NMR, HPLC, GC) for the CAS 1157562-44-1 variant provides procurement confidence, but users requiring defined stereochemistry must verify that the rel-(1R,2R) enantiomer supplier provides equivalent QC rigor. MolCore additionally offers the CAS 1157562-44-1 variant under ISO certification standards at 97% purity, a quality systems benchmark not universally declared by all suppliers of the enantiopure form . This creates a procurement trade-off: the enantiopure rel-(1R,2R) form offers stereochemical certainty but may lack the breadth of QC documentation available for the stereochemically ambiguous bulk material.

Quality control Batch certification Analytical characterization

Biological Validation Context: 3-Methylthiophen-2-yl as a Privileged Pharmacophore in Anticonvulsant and Antinociceptive Agents

While the target compound itself lacks published direct biological activity data, the 3-methylthiophen-2-yl moiety it carries has been validated as a key pharmacophoric element in a series of pyrrolidine-2,5-dione hybrid compounds with demonstrated anticonvulsant and antinociceptive activity [1]. The most potent derivative, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (compound 4), exhibited an ED50 of 62.14 mg/kg in the maximal electroshock (MES) seizure test, representing a 4.1-fold potency improvement over valproic acid (ED50 = 252.7 mg/kg). In the 6 Hz psychomotor seizure test, compound 4 showed an ED50 of 75.59 mg/kg compared to 130.6 mg/kg for valproic acid (1.7-fold improvement) and 221.7 mg/kg for ethosuximide (2.9-fold improvement) [2]. This biological validation of the 3-methylthiophen-2-yl scaffold in a disease-relevant context provides indirect but substantive support for the procurement of the target compound as a building block for constructing novel analogs within this pharmacologically validated chemical space.

Anticonvulsant activity Antinociceptive activity Pharmacophore validation

Recommended Procurement and Application Scenarios for Rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid


Synthesis of Conformationally Constrained Anticonvulsant Candidates via Amide Coupling

The carboxylic acid functionality of the target compound enables direct amide coupling with amine-containing fragments to generate libraries of cyclopropane-thiophene hybrids. Based on the demonstrated anticonvulsant efficacy of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives (ED50 = 62.14 mg/kg MES, 4.1× more potent than valproic acid), the rel-(1R,2R) enantiomer provides a stereochemically defined scaffold for exploring SAR around the cyclopropane-thiophene core [1]. The 98% purity specification ensures that amide coupling reactions proceed without interference from stereoisomeric impurities that could complicate biological interpretation. Procurement of the single enantiomer (CAS 2059917-57-4) rather than the racemate (CAS 1955522-99-2) is strongly recommended for programs targeting chiral biological receptors where enantiomeric purity directly impacts assay reproducibility [2].

Palladium-Catalyzed Cross-Coupling for Diversification of the Cyclopropylthiophene Core

The thiophene ring in the target compound can undergo regioselective C-H activation or halogenation followed by Suzuki-Miyaura or Negishi cross-coupling to introduce aryl or heteroaryl substituents, as demonstrated in the broader class of cyclopropylthiophene derivatives [1]. The 3-methyl substituent directs electrophilic aromatic substitution to the 5-position of the thiophene, providing a predictable diversification vector. For palladium-catalyzed transformations, the defined rel-(1R,2R) stereochemistry of the cyclopropane ring is critical, as the oxidative addition and transmetallation steps are sensitive to steric environment; racemic or stereochemically undefined material introduces an uncontrolled variable that can affect reaction yields and diastereoselectivity [2]. The 3-methyl substitution pattern, as opposed to the unsubstituted thiophene analog (MW 168.21 g/mol), provides enhanced lipophilicity and metabolic stability in downstream products [3].

Building Block for TRPV1 and Ion Channel Modulator Discovery Programs

The 3-methylthiophen-2-yl moiety is a validated pharmacophore in compounds exhibiting balanced inhibition of neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels, as well as TRPV1 receptor affinity [1]. The target compound serves as a versatile carboxylic acid building block for constructing amide-linked analogs that probe these ion channel targets. The rel-(1R,2R) stereochemistry introduces conformational constraint that can enhance target selectivity by reducing the entropic penalty of binding, a principle widely exploited in cyclopropane-containing drug candidates [2]. Procurement of the enantiopure form ensures that observed ion channel modulation can be unambiguously attributed to the intended stereoisomer, avoiding the confounding effects of the distomer which may exhibit opposing or off-target activity [3].

Agrochemical Intermediate for Cyclopropane-Thiophene Fungicide Development

Patent literature discloses cyclopropyl-thiophene amine compounds with fungicidal utility, where the cyclopropane-thiophene carboxylic acid scaffold serves as a key intermediate [1]. The target compound's carboxylic acid group can be elaborated to amides, esters, or reduced to the corresponding alcohol or aldehyde, providing entry into diverse agrochemical lead series. For industrial-scale agrochemical development, the trade-off between enantiopure material (CAS 2059917-57-4, 98%) and the racemic mixture (CAS 1955522-99-2, 95%) must be evaluated against the cost of chiral resolution and the stereochemical requirements of the target biological pathway. Where the fungal target is not stereospecific, the racemate may offer cost advantages; where stereochemistry drives potency, the rel-(1R,2R) enantiomer is essential [2].

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